3-[(5-Bromo-2-pyridinyl)amino]-1-propanol is an organic compound characterized by its unique structure, which includes a brominated pyridine ring linked to a propanol chain through an amino group. This compound is significant in medicinal chemistry and organic synthesis due to its potential as a precursor for various pharmaceutical agents and complex organic molecules.
3-[(5-Bromo-2-pyridinyl)amino]-1-propanol falls under the category of brominated organic compounds and is classified as an amine due to the presence of the amino group. It is also categorized as a pyridine derivative, which contributes to its chemical reactivity and biological activity.
The synthesis of 3-[(5-Bromo-2-pyridinyl)amino]-1-propanol typically involves two main steps:
Industrial production may utilize continuous flow reactors for efficiency, ensuring consistent quality and yield. The optimization of reaction conditions, such as temperature and catalyst choice, plays a crucial role in enhancing the purity of the final product .
The molecular structure of 3-[(5-Bromo-2-pyridinyl)amino]-1-propanol can be represented by the following structural formula:
The compound has specific identifiers such as:
InChI=1S/C9H13BrN2O/c1-7-5-8(10)6-12-9(7)11-3-2-4-13/h5-6,13H,2-4H2,1H3,(H,11,12)
BYJZDSBJHJMJQN-UHFFFAOYSA-N
These identifiers are crucial for database searches and chemical informatics .
3-[(5-Bromo-2-pyridinyl)amino]-1-propanol can participate in various chemical reactions:
These reactions are important for modifying the compound's structure to enhance its biological activity or create new derivatives with desirable properties.
The mechanism of action of 3-[(5-Bromo-2-pyridinyl)amino]-1-propanol is primarily related to its interactions with biological targets. The amino group facilitates hydrogen bonding with enzyme active sites or receptors, potentially influencing various biochemical pathways. The brominated pyridine moiety may enhance lipophilicity, allowing better membrane penetration and bioavailability .
The compound exhibits typical physical properties associated with organic amines:
Key chemical properties include:
These properties are essential for determining the compound's behavior during synthesis and application in biological systems .
3-[(5-Bromo-2-pyridinyl)amino]-1-propanol has several significant applications:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: